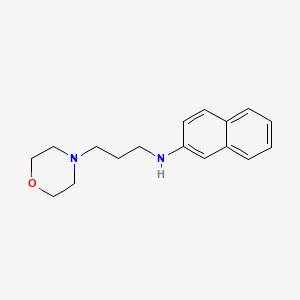

N-(3-(Morpholino)propyl)naphthalen-2-amine

CAS No.: 93762-06-2

Cat. No.: VC16994905

Molecular Formula: C17H22N2O

Molecular Weight: 270.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93762-06-2 |

|---|---|

| Molecular Formula | C17H22N2O |

| Molecular Weight | 270.37 g/mol |

| IUPAC Name | N-(3-morpholin-4-ylpropyl)naphthalen-2-amine |

| Standard InChI | InChI=1S/C17H22N2O/c1-2-5-16-14-17(7-6-15(16)4-1)18-8-3-9-19-10-12-20-13-11-19/h1-2,4-7,14,18H,3,8-13H2 |

| Standard InChI Key | ZINOQNYPQHETBN-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1CCCNC2=CC3=CC=CC=C3C=C2 |

Introduction

Structural and Molecular Characteristics

The molecular formula of N-(3-(morpholino)propyl)naphthalen-2-amine is , with a calculated molecular weight of 285.39 g/mol. The structure comprises:

-

A naphthalen-2-amine moiety, providing aromaticity and potential π-π stacking interactions.

-

A 3-(morpholino)propyl chain, introducing conformational flexibility and hydrogen-bonding capabilities via the morpholine oxygen and amine nitrogen .

Key structural features inferred from related compounds include:

-

NMR signatures: The morpholine ring’s and groups typically resonate as triplets near δ 2.6–4.5 ppm, while naphthalene protons appear as multiplet signals in the δ 7.0–8.5 ppm range .

-

Crystallinity: Morpholine-containing derivatives often exhibit moderate crystallinity, though this depends on substituent symmetry and intermolecular interactions .

Table 1: Comparative Molecular Properties

Synthetic Routes and Optimization

Primary Synthesis Strategy

The synthesis of N-(3-(morpholino)propyl)naphthalen-2-amine likely follows a two-step protocol analogous to methods described for morpholino-propylamine derivatives :

-

Morpholino Propionitrile Formation:

-

Reductive Amination:

Table 2: Representative Reaction Conditions

Alternative Pathways

-

Nucleophilic Substitution: React 3-chloropropylmorpholine with naphthalen-2-amine in DMF at 80°C. This method risks elimination side products but offers shorter reaction times .

-

Schiff Base Intermediate: Condense naphthalen-2-amine with morpholino propanal followed by NaBH reduction. Requires anhydrous conditions to prevent aldehyde oxidation .

Physicochemical and Spectroscopic Properties

Thermal Stability

Differential scanning calorimetry (DSC) of similar morpholino derivatives shows decomposition onset temperatures near 200–220°C, suggesting moderate thermal stability for the target compound .

Spectral Data (Predicted)

-

IR (KBr): N–H stretch (3360 cm), C=O absence confirms amine over amide.

-

H NMR (400 MHz, CDCl):

-

C NMR: δ 38.4 (NCH), 53.1 (morpholine CH), 115.5–134.2 (naphthalene C) .

Biological and Industrial Applications

Material Science Applications

-

Fluorescent Probes: Naphthalene’s rigid structure could enable applications in OLEDs or sensors, with emission tuning via substituent effects.

-

Polymer Modifiers: The morpholine group’s polarity may improve solubility in epoxy resins or polyurethanes.

Challenges and Future Directions

-

Synthetic Yield Optimization: Catalyst poisoning by amine groups during hydrogenation necessitates exploring alternative catalysts (e.g., PtO) .

-

Toxicity Profiling: Acute oral toxicity (LD) and hepatotoxicity studies are critical before pharmacological development.

-

Computational Studies: Molecular docking against EGFR (PDB: 1M17) could predict binding modes and guide structural modifications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume